

"3-Bromo-1H-pyrazolo[3,4-B]pyrazine" IUPAC name

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Compound of Interest

Compound Name:	3-Bromo-1H-pyrazolo[3,4-B]pyrazine
Cat. No.:	B152535

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A Comprehensive Technical Guide to **3-Bromo-1H-pyrazolo[3,4-b]pyrazine**: Synthesis, Properties, and Applications in Drug Discovery

Abstract

3-Bromo-1H-pyrazolo[3,4-b]pyrazine is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its fused bicyclic core, an isostere of purine, makes the pyrazolo[3,4-b]pyrazine scaffold a privileged structure in medicinal chemistry. The strategic placement of a bromine atom at the 3-position provides a versatile chemical handle for introducing molecular diversity through various cross-coupling reactions. This guide offers an in-depth analysis of the compound's nomenclature, physicochemical properties, synthesis, and applications, with a focus on its role as a key building block in the development of kinase inhibitors and other therapeutic agents. Safety, handling, and storage protocols are also detailed to ensure its proper use in a research and development setting.

Part 1: Molecular Identity and Physicochemical Properties

The precise identification of a chemical entity is foundational for reproducible scientific research. **3-Bromo-1H-pyrazolo[3,4-b]pyrazine** is valued for its specific structural features that enable its utility as a synthetic intermediate.

Nomenclature and Identifiers

Correctly identifying this compound is crucial for sourcing and regulatory compliance. The key identifiers are summarized below.

Identifier	Value	Source
IUPAC Name	3-Bromo-1H-pyrazolo[3,4-b]pyrazine	[1]
CAS Number	81411-68-9	[2] [3] [4]
Molecular Formula	C ₅ H ₃ BrN ₄	[1] [2]
Molecular Weight	199.01 g/mol	[2]
Canonical SMILES	C1=NC2=C(N=C1)C(=NN2)Br	[4]
InChIKey	Not readily available.	

Physicochemical Properties

Quantitative data for this specific molecule is not extensively published. However, properties can be inferred from structurally similar compounds and supplier information.

Property	Value / Observation	Rationale / Source
Appearance	White to light yellow crystalline powder	Based on analogues like 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [5]
Melting Point	>300 °C (decomposes)	High melting points are typical for planar, crystalline heterocyclic systems with strong intermolecular interactions.
Solubility	Soluble in polar aprotic solvents (e.g., DMF, DMSO). Limited solubility in water and nonpolar solvents.	Common for nitrogen-rich heterocyclic compounds.
Storage	Store in a tightly sealed container in a cool, dry, well-ventilated area.	[2] [4]

Part 2: The Strategic Importance in Medicinal Chemistry

The value of **3-Bromo-1H-pyrazolo[3,4-b]pyrazine** extends beyond its basic structure; its strategic design is what makes it a cornerstone intermediate for drug discovery.

The Privileged Pyrazolo[3,4-b]pyrazine Scaffold

The pyrazolo[3,4-b]pyrazine core is considered a "privileged scaffold". This means it is a molecular framework that can bind to multiple, diverse biological targets with high affinity. This versatility stems from its structural similarity to endogenous purines (like adenine), allowing it to interact with the ATP-binding sites of many enzymes, particularly kinases.[\[6\]](#) Derivatives of this and related pyrazolopyridine/pyrimidine scaffolds have shown a wide array of biological activities, including:

- Anticancer[\[7\]](#)

- Antiviral[8][9]
- Antifungal and Antibacterial[7][9][10]
- Anti-inflammatory[7]
- Inhibitors of key cellular kinases (e.g., CDKs, GSK-3)[10][11]

The Role of the Bromine Handle: A Gateway to Molecular Diversity

The bromine atom at the C3-position is not merely a substituent; it is a highly functional synthetic handle. In modern medicinal chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for drug development. The C-Br bond in this compound is reactive under these conditions, allowing for the facile and predictable formation of new carbon-carbon and carbon-nitrogen bonds. This strategic feature is why the compound is so valuable; it serves as a versatile precursor to a vast library of more complex molecules. The most common applications include Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[9][12]

Utility of the C3-Bromine in Palladium-Catalyzed Cross-Coupling Reactions.

Part 3: Synthesis and Purification

A reliable and scalable synthesis is paramount for the utility of any chemical building block. The preparation of **3-Bromo-1H-pyrazolo[3,4-b]pyrazine** is typically achieved through the electrophilic bromination of the parent 1H-pyrazolo[3,4-b]pyrazine heterocycle.

Recommended Synthetic Protocol: Electrophilic Bromination

This protocol is adapted from established methods for the bromination of similar pyrazolo-fused heterocycles.[11] The rationale is the selective reaction at the electron-rich C3-position of the pyrazole ring.

Materials:

- 1H-pyrazolo[3,4-b]pyrazine

- N-Bromosuccinimide (NBS) or Liquid Bromine (Br_2)
- Acetonitrile or Dichloromethane (DCM)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for chromatography
- Appropriate solvent system for chromatography (e.g., Ethyl Acetate/Hexanes)

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting material, 1H-pyrazolo[3,4-b]pyrazine, in a suitable solvent like acetonitrile.
- Bromination: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature. Causality Note: NBS is often preferred over liquid bromine for safety and selectivity. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
- Quenching: Redissolve the crude residue in a solvent like ethyl acetate or DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by brine.^[11]
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-Bromo-1H-pyrazolo[3,4-b]pyrazine**.

Purification and Characterization

The crude product is typically purified via flash column chromatography on silica gel.

- Purification: A gradient of ethyl acetate in hexanes is a common eluent system. Fractions are collected and analyzed by TLC to pool the pure product.
- Characterization: The identity and purity of the final compound must be confirmed using standard analytical techniques:
 - ^1H and ^{13}C NMR: To confirm the structure and positional isomerism.
 - Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.
 - Elemental Analysis: To confirm the elemental composition.

General workflow for the synthesis and purification of the target compound.

Part 4: Applications in Drug Discovery and Research

The primary application of **3-Bromo-1H-pyrazolo[3,4-b]pyrazine** is as a high-value intermediate in the synthesis of biologically active molecules.

Building Block for Kinase Inhibitors

Kinase inhibitors are a major class of modern therapeutics, particularly in oncology. The pyrazolo[3,4-b]pyrazine scaffold is an effective "hinge-binding" motif, mimicking the adenine portion of ATP to occupy the enzyme's active site.^[6] This compound is a direct precursor for derivatives targeting:

- Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers.
- Cyclin-Dependent Kinases (CDKs): Inhibitors of CDKs are used to control the cell cycle in cancer treatment.^[11]
- Tyrosine Kinases: A broad class of enzymes often dysregulated in tumors.^[13]

Potential Therapeutic Areas

Beyond oncology, molecules derived from this scaffold have been investigated for a range of diseases, indicating the broad potential of intermediates like **3-Bromo-1H-pyrazolo[3,4-b]pyrazine**. These areas include neurological disorders such as Alzheimer's disease, as well as infectious diseases due to their observed antimicrobial and antiviral properties.[8][11]

Part 5: Safety, Handling, and Storage

As a halogenated organic compound, **3-Bromo-1H-pyrazolo[3,4-b]pyrazine** requires careful handling to minimize exposure and ensure laboratory safety.[14]

Hazard Identification

While a specific Safety Data Sheet (SDS) for this exact compound may be sparse, data from closely related halogenated heterocycles provides a strong basis for hazard assessment.

Hazard Category	GHS Pictogram	Signal Word	Hazard Statement
Acute Toxicity	GHS06 / GHS07	Danger / Warning	H301: Toxic if swallowed. / H302: Harmful if swallowed.
Skin Irritation	GHS07	Warning	H315: Causes skin irritation.
Eye Irritation	GHS07	Warning	H319: Causes serious eye irritation.

Note: This information is based on analogous compounds and should be confirmed with the supplier-specific SDS.

Recommended Handling Procedures

Standard laboratory procedures for handling potent chemical powders should be followed.[15]

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[15]
- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[15]

- Handling: Avoid creating dust. Use appropriate tools for transferring the solid.
- Disposal: Dispose of waste according to institutional and local regulations for halogenated organic waste.[\[15\]](#)

Storage and Stability

Proper storage is essential to maintain the compound's integrity.

- Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[\[2\]](#)
- Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents.

Part 6: Conclusion

3-Bromo-1H-pyrazolo[3,4-b]pyrazine is more than just a chemical reagent; it is a strategically designed building block that unlocks significant potential in medicinal chemistry. Its privileged heterocyclic core, combined with the versatile bromine handle, provides an efficient entry point for the synthesis of complex molecular architectures targeting critical disease pathways. A thorough understanding of its properties, synthesis, and safe handling procedures enables researchers to fully leverage its capabilities in the quest for novel therapeutics.

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